(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-14-5-3-13(4-6-14)15(18)10-17-16(19)7-2-12-8-9-21-11-12/h2-9,11,15,18H,10H2,1H3,(H,17,19)/b7-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZTSYYRRBOCK-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19NOS2
- Molecular Weight : 325.47 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
The presence of both thiophene and methylthio groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, a related study indicated that derivatives of acrylamides showed antioxidant activities ranging from 71% to 82% when tested against hydrogen peroxide-induced oxidative stress . The mechanism likely involves the inhibition of reactive oxygen species (ROS), which can lead to cellular damage.
| Compound | Antioxidant Activity (%) | IC50 (µM) |
|---|---|---|
| Compound A | 82% | 1.1 |
| Compound B | 78% | 10.7 |
| Compound C | 30% | Not specified |
Antimicrobial Activity
Thiophene-based compounds have gained attention for their antimicrobial properties. A review highlighted that thiophene derivatives exhibited considerable activity against various bacterial strains, suggesting that this compound may also possess similar effects . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of acrylamide derivatives has been explored in several studies. For example, compounds structurally similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The exact pathways involved may include modulation of cell cycle regulators and apoptosis-related proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents : The presence of electron-donating groups like methylthio enhances lipophilicity and potentially increases membrane permeability.
- Aromatic Systems : The thiophene ring may contribute to π-stacking interactions with biological targets, enhancing binding affinity.
- Hydroxyl Group : The hydroxyl group can participate in hydrogen bonding, which may stabilize interactions with target proteins.
Case Studies
- Antioxidant Evaluation : In a study evaluating various acrylamide derivatives, it was found that those with additional double bonds exhibited higher antioxidant activity due to structural similarity to natural substrates .
- Antimicrobial Screening : A library of thiophene derivatives was screened against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) Hydroxyl vs. Methylthio Groups
- Compound 15 (from ): (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide Replaces the methylthio group with a hydroxyl group.
Target Compound :
The methylthio group balances lipophilicity and electronic effects (weak electron-donating nature), favoring interactions with hydrophobic enzyme pockets.
b) Methoxy vs. Methylthio Groups
- (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide (): Methoxy group is electron-donating but more polar than methylthio. Impact: Higher solubility in aqueous media but reduced stability in oxidative environments compared to methylthio .
Thiophene Ring Positional Isomerism
Heterocyclic and Electron-Withdrawing Modifications
- (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide (): Incorporates a cyano group (strong electron-withdrawing) and thiazole ring. Impact: Increased electrophilicity of the acrylamide, enhancing reactivity with nucleophilic residues in enzymes .
- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (): Combines cyano, ester, and thiophene moieties. Impact: Broader antioxidant and anti-inflammatory activities due to multiple functional groups .
Spectral and Physical Data
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide?
- Methodological Answer : Synthesis typically involves coupling a thiophene-containing acryloyl chloride with a hydroxyethylamine derivative. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF can facilitate amide bond formation under ice-cooled conditions. Reaction mixtures are stirred, concentrated, and purified via column chromatography using solvents like ethyl acetate/petroleum ether. Structural confirmation requires H NMR, C NMR, and mass spectrometry (MS) to verify purity and regiochemistry .
Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxyethyl protons at δ 3.5–4.2 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] or [M+Na] peaks) .
- IR Spectroscopy : Detects acrylamide C=O stretching (~1650 cm) and hydroxyl groups (~3300 cm) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Solubility is determined in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS). Stability under experimental conditions (pH, temperature) is monitored via HPLC or UV-Vis spectroscopy over 24–72 hours. For example, UV absorbance at λmax (~280–320 nm for conjugated systems) tracks degradation .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Methodological Answer :
- Reaction Optimization : Use stoichiometric excess (1.2–1.5 eq) of acryloyl chloride, controlled temperatures (0–5°C for exothermic steps), and anhydrous solvents (DMF, THF) to minimize side reactions .
- Purification : Gradient elution in column chromatography (e.g., 30–70% ethyl acetate in hexane) improves separation. Recrystallization from ethanol/water enhances crystalline purity .
Q. What in vitro assays are suitable for evaluating the compound’s antioxidant and anti-inflammatory potential?
- Methodological Answer :
- Nitric Oxide (NO) Scavenging : Sodium nitroprusside generates NO in PBS (pH 7.4); Griess reagent quantifies residual nitrite after 150 min incubation at 37°C. IC50 values are calculated .
- DPPH Radical Scavenging : Measure absorbance decay at 517 nm after 30 min incubation with DPPH in methanol .
- Anti-inflammatory Activity : LPS-induced RAW 264.7 macrophage model; quantify TNF-α/IL-6 via ELISA .
Q. How do structural modifications (e.g., substituents on phenyl/thiophene rings) influence biological activity?
- Methodological Answer :
- Thiophene Modifications : Electron-withdrawing groups (e.g., -Br, -CF3) enhance electrophilicity, improving binding to cysteine residues in target proteins .
- Hydroxyethyl Chain : Hydrophilicity impacts blood-brain barrier permeability; methylthio (-SMe) groups increase metabolic stability via reduced oxidation .
- SAR Studies : Compare IC50 values of analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) to identify critical substituents .
Q. How can contradictory data in biological activity between studies be resolved?
- Methodological Answer :
- Assay Standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours in MTT assays).
- Dose-Response Curves : Use ≥6 concentrations to calculate accurate IC50 values.
- Mechanistic Follow-Up : Combine knockdown (siRNA) or inhibitor studies to confirm target engagement (e.g., MAPK/NF-κB pathways for anti-inflammatory effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
